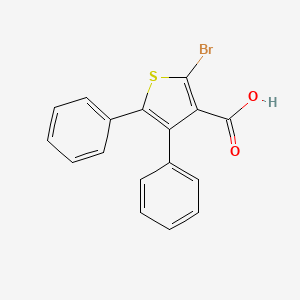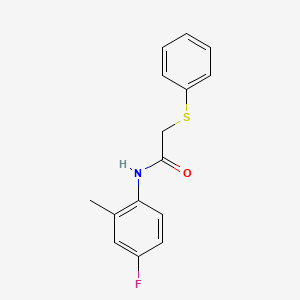![molecular formula C15H17N3O3 B5154815 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5154815.png)
5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBMP, is a synthetic compound that belongs to the pyrimidinetrione family. BBMP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can interact with specific proteins and enzymes, which can lead to various biochemical and physiological effects. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of certain enzymes, which can result in the inhibition of cancer cell proliferation and inflammation. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can also bind to specific proteins, which can lead to changes in their structure and function.
Biochemical and physiological effects:
5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have various biochemical and physiological effects. In animal models, 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the proliferation of cancer cells and reduce inflammation. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to enhance the efficacy and specificity of certain drugs. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can bind to specific proteins and enzymes, which can lead to changes in their structure and function. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have low toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is easy to synthesize and has a high yield and purity. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has low toxicity and is well-tolerated in animal models. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can act as a carrier for drugs and can enhance their efficacy and specificity. However, 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has limitations for lab experiments. The mechanism of action of 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, which can limit its applications in certain fields. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can also have off-target effects, which can lead to unwanted side effects.
Orientations Futures
5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several potential future directions. In medicinal chemistry, 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be investigated further for its anti-cancer and anti-inflammatory properties. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can also be studied for its potential as a drug delivery system. In biochemistry, 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be investigated for its interactions with specific proteins and enzymes. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can also be studied for its potential as an enzyme inhibitor. In pharmacology, 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be studied for its interactions with specific drugs and their efficacy and specificity. Overall, 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has significant potential for future research and applications in various fields of science.
Méthodes De Synthèse
5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a simple and efficient method. The synthesis of 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of butylamine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. The yield of 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is high, and the purity can be easily achieved through recrystallization.
Applications De Recherche Scientifique
5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its anti-cancer and anti-inflammatory properties. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the proliferation of cancer cells and reduce inflammation in animal models. In pharmacology, 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as a drug delivery system. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can act as a carrier for drugs and can enhance their efficacy and specificity. In biochemistry, 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its interactions with proteins and enzymes. 5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to bind to specific proteins and enzymes, which can be useful in drug discovery and enzyme inhibition studies.
Propriétés
IUPAC Name |
5-(butyliminomethyl)-6-hydroxy-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-3-9-16-10-12-13(19)17-15(21)18(14(12)20)11-7-5-4-6-8-11/h4-8,10,20H,2-3,9H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTHIORPUOPWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(butylamino)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5154737.png)
![3-(2-fluorophenyl)-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5154745.png)

![(1-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5154757.png)
![5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154761.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154768.png)
![2-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5154781.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154783.png)

![N-benzyl-N'-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)urea](/img/structure/B5154794.png)


![3,3'-[1,2-ethanediylbis(thio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)](/img/structure/B5154843.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5154851.png)